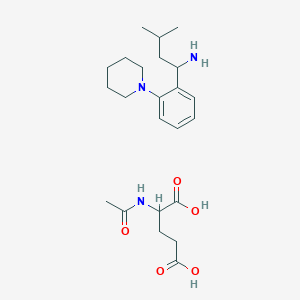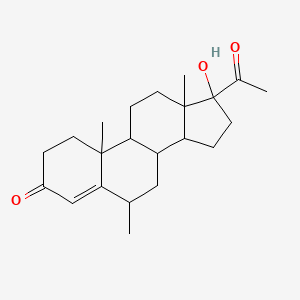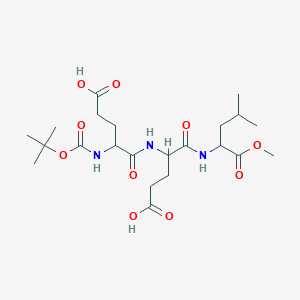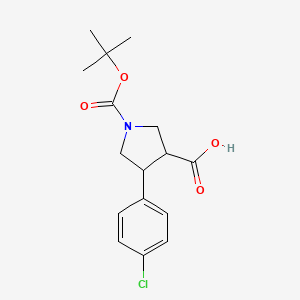
(2S)-2-acetamidopentanedioic acid,(1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-Methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine (S)-2-acetamidopentanedioate is a complex organic compound that features a piperidine moiety. Piperidine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine typically involves the formation of the piperidine ring followed by the introduction of the phenyl and butan-1-amine groups. Common synthetic routes include:
Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Phenyl Group: This step often involves Friedel-Crafts alkylation or acylation reactions.
Attachment of Butan-1-amine Group: This can be done through reductive amination or other amine introduction methods.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of oxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the piperidine ring or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the phenyl ring.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
Biologically, piperidine derivatives have shown significant activity against various diseases. This compound could be explored for its potential as an antimicrobial, antiviral, or anticancer agent .
Medicine
Industry
Industrially, the compound could be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (S)-3-Methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine involves its interaction with specific molecular targets in the body. The piperidine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. This can lead to various physiological effects, depending on the specific receptors and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
Piperine: Found in black pepper, known for its antioxidant and anti-inflammatory properties.
Evodiamine: An alkaloid with anticancer and anti-inflammatory activities.
Matrine: Exhibits antiproliferative effects on cancer cells.
Uniqueness
What sets (S)-3-Methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine apart is its specific combination of functional groups, which may confer unique biological activities and synthetic versatility. Its dual amine structure allows for diverse chemical modifications, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C23H37N3O5 |
|---|---|
Peso molecular |
435.6 g/mol |
Nombre IUPAC |
2-acetamidopentanedioic acid;3-methyl-1-(2-piperidin-1-ylphenyl)butan-1-amine |
InChI |
InChI=1S/C16H26N2.C7H11NO5/c1-13(2)12-15(17)14-8-4-5-9-16(14)18-10-6-3-7-11-18;1-4(9)8-5(7(12)13)2-3-6(10)11/h4-5,8-9,13,15H,3,6-7,10-12,17H2,1-2H3;5H,2-3H2,1H3,(H,8,9)(H,10,11)(H,12,13) |
Clave InChI |
YPDMBMNFFPWTOV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C1=CC=CC=C1N2CCCCC2)N.CC(=O)NC(CCC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3aR,6R,6aR)-6-(benzyloxy)-5-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]methanol](/img/structure/B15286233.png)




![2-[(1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl]-6-(7-{2-[(6S)-5-azaspiro[2.4]heptan-6-yl]-1H-imidazol-5-yl}-9,9-difluoro-9H-fluoren-2-yl)-1H-1,3-benzodiazole tetrahydrochloride](/img/structure/B15286264.png)


![7-(6-Amino-3-azabicyclo[3.1.0]hexan-3-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B15286282.png)





